molecular formula C14H16F3NO2 B2443588 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1203270-57-8

4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2443588
CAS RN: 1203270-57-8
M. Wt: 287.282
InChI Key: NDLMUFFLHOOYOG-UHFFFAOYSA-N
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Description

4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has recently garnered attention in scientific research due to its potential. It is a solid compound and its molecular formula is C14H16F3NO2.

Scientific Research Applications

Synthesis and Antifungal Activity

Researchers have explored the synthesis of novel carboxamide derivatives with significant antifungal activities. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrates moderate to excellent antifungal activities against various phytopathogenic fungi. The development of these compounds employs advanced techniques like Topomer CoMFA for structure-activity relationship modeling and molecular docking to understand their interaction with fungal enzymes, such as succinate dehydrogenase (Du et al., 2015).

Nematocidal Evaluation

Another research domain involves the synthesis and in vivo evaluation of pyrazole carboxamide derivatives for their nematocidal activity. This research aims to find novel compounds with effective control against nematodes like Meloidogyne incognita. The synthesis process often begins with ethyl 4,4,4-trifluoroacetoacetate, leading to compounds that, while having weak fungicidal activity, exhibit significant nematocidal properties against specific nematode species (Zhao et al., 2017).

Carbon−Sulfur Bond Formation

In the realm of organic synthesis, the development of new reaction methods for carbon−sulfur bond formation is of particular interest. For example, palladium-catalyzed reactions have been applied to synthesize antiasthma drug candidates. This methodological development extends to the synthesis of compounds like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, showcasing the utility of these synthetic routes in drug development and organic chemistry research (Norris & Leeman, 2008).

Antimicrobial Activity

Novel synthetic pathways are also being explored for the development of compounds with potential antimicrobial activities. The construction of chromeno[2,3-d]pyrimidinone derivatives, for instance, represents a direction in the search for new antimicrobial agents. These efforts highlight the role of innovative synthetic strategies in creating molecules with desired biological properties (Ghashang et al., 2013).

properties

IUPAC Name

4-phenyl-N-(2,2,2-trifluoroethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)10-18-12(19)13(6-8-20-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLMUFFLHOOYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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